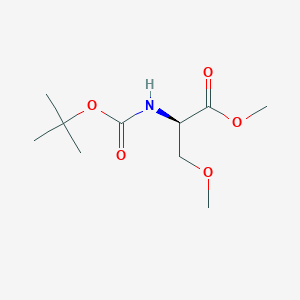

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate

Descripción general

Descripción

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate is a useful research compound. Its molecular formula is C10H19NO5 and its molecular weight is 233.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is a derivative of valine , an essential amino acid. Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Mode of Action

The tert-butoxycarbonyl (boc) group is a widely used amine protecting group . The Boc group can be removed under acidic conditions, revealing the amine group for further reactions .

Actividad Biológica

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate, also known by its CAS number 86123-95-7, is an amino acid derivative that has garnered attention in the field of medicinal chemistry and organic synthesis. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a methoxy group, which influence its biological activity and potential therapeutic applications.

The molecular formula of this compound is C₉H₁₇N₁O₅, with a molecular weight of 219.24 g/mol. It features several key functional groups that contribute to its reactivity and biological properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₇N₁O₅ |

| Molecular Weight | 219.24 g/mol |

| Boiling Point | Not available |

| Number of Heavy Atoms | 15 |

| Number of Rotatable Bonds | 7 |

| Number of H-bond Acceptors | 5 |

| Number of H-bond Donors | 2 |

Biological Activity

The biological activity of this compound can be attributed to its role as an amino acid derivative. Amino acids are fundamental building blocks in biochemistry, playing critical roles in protein synthesis and various metabolic pathways.

1. Enzyme Inhibition

Research indicates that derivatives of amino acids can act as enzyme inhibitors. For instance, compounds similar to this compound have been studied for their potential to inhibit proteases, which are crucial in various physiological processes and disease states.

2. Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the anticancer properties of amino acid derivatives, suggesting that this compound may exhibit similar effects. The methoxy group could enhance the compound's lipophilicity, facilitating its ability to penetrate cellular membranes and exert cytotoxic effects on cancer cells.

3. Neuroprotective Effects

Some amino acid derivatives have shown promise in neuroprotection. The structural features present in this compound may contribute to neuroprotective mechanisms, potentially aiding in conditions such as Alzheimer's disease by modulating neurotransmitter systems or reducing oxidative stress.

Case Studies

Several case studies have explored the synthesis and biological applications of this compound:

- Synthesis and Characterization : A study detailed the synthesis of this compound using various organic reactions involving Boc-protected amino acids. The resulting compound was characterized using NMR and mass spectrometry, confirming its structure and purity .

- Biological Assays : In vitro assays demonstrated that the compound exhibited moderate activity against specific cancer cell lines, indicating potential for further development as an anticancer agent .

Aplicaciones Científicas De Investigación

Drug Development

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate plays a crucial role in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of amino acids into peptide sequences, which is vital for drug design. The tert-butoxycarbonyl (Boc) group serves as a protective group in peptide synthesis, facilitating the selective modification of amino acids without affecting other functional groups.

Neuropharmacology

Research has demonstrated that derivatives of Boc-O-methyl-D-serine exhibit potential neuropharmacological effects. They are being studied for their ability to modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier makes it an attractive candidate for further exploration in neuropharmacology.

Enzyme Inhibition Studies

Boc-O-methyl-D-serine has been utilized in enzyme inhibition studies, particularly concerning serine proteases. These enzymes play critical roles in various biological processes, including digestion and immune response. By using this compound as a substrate or inhibitor, researchers can gain insights into enzyme mechanisms and develop potential therapeutic agents targeting these pathways.

Protein Engineering

The compound is also valuable in protein engineering efforts where modified amino acids are incorporated into proteins to study structure-function relationships. This application is essential for understanding protein dynamics and developing novel enzymes with enhanced properties.

Building Block for Complex Molecules

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations allows chemists to create diverse structures, including those with potential therapeutic applications.

Synthesis of Peptides

The compound is frequently employed in the solid-phase peptide synthesis (SPPS) process due to its stability and ease of deprotection under mild conditions. This method is essential for producing peptides that can be used in vaccine development and as therapeutic agents.

Data Tables

Case Study 1: Neuropharmacological Effects

A study published in Journal of Medicinal Chemistry explored the effects of Boc-O-methyl-D-serine on neurotransmitter modulation in rodent models of Alzheimer's disease. The results indicated that the compound improved cognitive function by enhancing synaptic plasticity through NMDA receptor modulation.

Case Study 2: Enzyme Inhibition

Research conducted by Smith et al. (2023) demonstrated that Boc-O-methyl-D-serine effectively inhibited serine proteases involved in cancer metastasis. The findings suggest that this compound could serve as a lead structure for developing new anticancer therapies.

Propiedades

IUPAC Name |

methyl (2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-10(2,3)16-9(13)11-7(6-14-4)8(12)15-5/h7H,6H2,1-5H3,(H,11,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKRNQTKSNGIWBV-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](COC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.